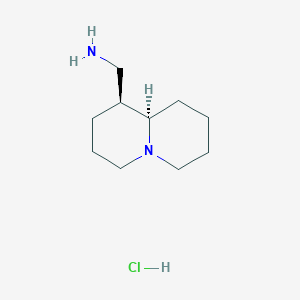

((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride

CAS No.: 1573548-26-1

Cat. No.: VC13423423

Molecular Formula: C10H21ClN2

Molecular Weight: 204.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1573548-26-1 |

|---|---|

| Molecular Formula | C10H21ClN2 |

| Molecular Weight | 204.74 g/mol |

| IUPAC Name | [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8,11H2;1H/t9-,10+;/m0./s1 |

| Standard InChI Key | LAGDTPPZKWZXDS-BAUSSPIASA-N |

| Isomeric SMILES | C1CCN2CCC[C@H]([C@H]2C1)CN.Cl |

| SMILES | C1CCN2CCCC(C2C1)CN.Cl |

| Canonical SMILES | C1CCN2CCCC(C2C1)CN.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular and Stereochemical Features

The compound’s IUPAC name is [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine hydrochloride, reflecting its bicyclic quinolizidine core and amine functional group . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1573548-26-1 | |

| Molecular Formula | C₁₀H₂₁ClN₂ | |

| Molecular Weight | 204.74 g/mol | |

| Parent Compound (CID) | 6358779 | |

| SMILES | C1CCN2CCCC@HCN.Cl | |

| InChIKey | LAGDTPPZKWZXDS-BAUSSPIASA-N |

The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.

Spectral and Computational Data

-

NMR: The parent amine’s ¹H and ¹³C NMR spectra confirm the quinolizidine framework and stereochemistry .

-

X-ray Crystallography: Resolved structures of analogous compounds (e.g., lupinine derivatives) validate the bicyclic geometry and chair-chair conformation of the quinolizidine ring .

Synthesis and Derivative Development

Synthetic Pathways

The hydrochloride salt is synthesized via reductive amination of the parent amine with hydrochloric acid. Key steps include:

-

Hydrogenation: Reduction of quinolizine precursors to yield the octahydroquinolizine core .

-

Reductive Amination: Reaction with formaldehyde or aldehydes to introduce the methanamine group.

-

Salt Formation: Treatment with HCl to precipitate the hydrochloride salt .

Structural Modifications

Derivatives such as 1,2,3-triazole-containing analogs exhibit enhanced antiviral activity. For example, Cu(I)-catalyzed 1,3-dipolar cycloaddition introduces aryl or benzoyloxy substituents at the triazole’s C-4 position, improving binding to viral proteins .

| Hazard Statement | Risk Mitigation | Source |

|---|---|---|

| H315: Skin irritation | Use gloves and protective clothing | |

| H319: Serious eye irritation | Employ eye protection |

The compound is classified for research use only, with no human or veterinary applications .

Biological Activity and Applications

Neurological Applications

Structural similarities to lupinine alkaloids suggest potential for modulating nicotinic acetylcholine receptors (nAChRs) or serotonin transporters, though direct evidence remains exploratory .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume